![molecular formula C19H16ClN3O4 B2777144 Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate CAS No. 478248-26-9](/img/structure/B2777144.png)
Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate
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Description
Scientific Research Applications
Anti-Cancer Properties
CQ has shown promise in cancer research due to its ability to inhibit tumor growth. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancers. Mechanistically, CQ interferes with autophagy—a cellular process essential for cancer cell survival—making it a potential adjunct therapy in combination with chemotherapy or immunotherapy .
Brain Tumor Clustering Using MAS-DSC
The Multi-scale and Auto-Tuned Semi-supervised Deep Subspace Clustering (MAS-DSC) algorithm, which incorporates CQ, has been applied to brain tumor clustering. By leveraging deep learning techniques, MAS-DSC identifies tumor subtypes and assists in personalized treatment planning. CQ’s role lies in enhancing the accuracy of tumor classification and prognosis .
Quantum Computing and CQ
As we enter the International Year of Quantum Science and Technology (2025) , CQ’s unique electronic structure makes it an interesting candidate for quantum computing. Its π-conjugated system and electron delocalization properties could contribute to qubit stability and manipulation. Researchers are investigating its potential as a building block for quantum gates and algorithms .
Carbon Dioxide Sequestration
In the context of environmental sustainability, CQ has been evaluated for its carbon dioxide (CO₂) sequestration potential. Researchers assess its affinity for binding CO₂ in saline aquifers. By understanding its adsorption capacity and stability, CQ could play a role in mitigating greenhouse gas emissions .
Antibacterial Activity
Preliminary studies suggest that CQ exhibits antibacterial properties. It has been tested against both Gram-positive and Gram-negative bacteria. Researchers explore its mode of action, potential synergies with existing antibiotics, and applications in wound healing and infection control .
Photodynamic Therapy (PDT)
CQ’s nitro group makes it a candidate for PDT—an emerging cancer treatment modality. When exposed to light, CQ generates reactive oxygen species, leading to localized cell damage. Researchers investigate its efficacy in targeting specific tumors while sparing healthy tissue .
properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methylamino]-6-nitroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-2-27-19(24)16-11-21-17-8-7-14(23(25)26)9-15(17)18(16)22-10-12-3-5-13(20)6-4-12/h3-9,11H,2,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRCYAYRGKDIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate |
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